2,3-Dihydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid
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Overview
Description
2,3-Dihydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid is an organic compound that belongs to the class of heterocyclic compounds. This compound features a fused ring system consisting of an imidazole ring and a pyridine ring. It is a white to light yellow solid that is stable under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid can be achieved through various methods. One common method involves the hydrogenation of imidazole and pyridine rings . Another approach includes the nitration of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one to form its 5-nitro derivative, followed by alkylation with dimethyl sulfate, diethyl sulfate, or benzyl (dimethyl)phenylammonium chloride .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of organic synthesis, such as the use of catalytic hydrogenation and nitration, are likely employed on a larger scale to produce this compound efficiently.
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
2,3-Dihydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: This compound is explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: It is used in the synthesis of pesticides and herbicides
Mechanism of Action
The mechanism of action of 2,3-Dihydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms.
Pyridine: A six-membered ring containing one nitrogen atom.
Imidazo[1,2-a]pyridine: Another fused ring system with different positioning of nitrogen atoms.
Uniqueness
2,3-Dihydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid is unique due to its specific ring fusion and functional groups, which confer distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C7H7N3O2 |
---|---|
Molecular Weight |
165.15 g/mol |
IUPAC Name |
2,3-dihydro-1H-imidazo[4,5-c]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C7H7N3O2/c11-7(12)4-1-8-2-5-6(4)10-3-9-5/h1-2,9-10H,3H2,(H,11,12) |
InChI Key |
PYUDLMIHERHREQ-UHFFFAOYSA-N |
Canonical SMILES |
C1NC2=C(N1)C(=CN=C2)C(=O)O |
Origin of Product |
United States |
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